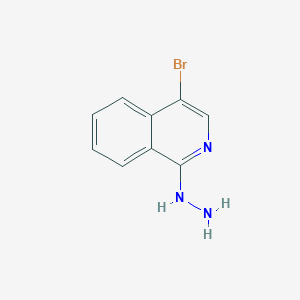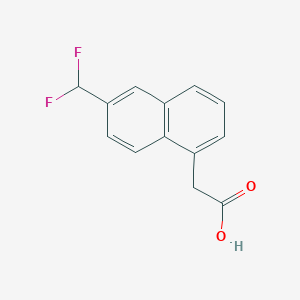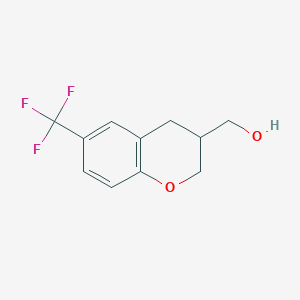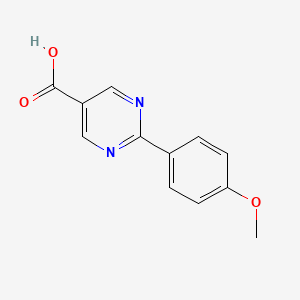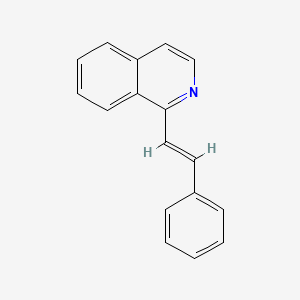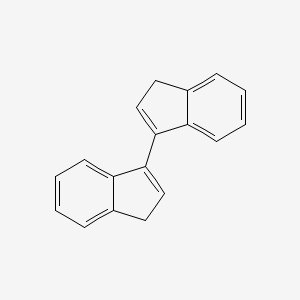
3H,3'H-(1,1')Biindenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H,3’H-(1,1’)Biindenyl is an organic compound with the molecular formula C18H14 It is a unique structure consisting of two indene units connected via a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H,3’H-(1,1’)Biindenyl typically involves the coupling of two indene molecules. One common method is the palladium-catalyzed coupling reaction, where indene is reacted with a palladium catalyst under specific conditions to form the biindenyl structure . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 3H,3’H-(1,1’)Biindenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3H,3’H-(1,1’)Biindenyl.
Analyse Des Réactions Chimiques
Types of Reactions
3H,3’H-(1,1’)Biindenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biindenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the biindenyl structure.
Applications De Recherche Scientifique
3H,3’H-(1,1’)Biindenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3H,3’H-(1,1’)Biindenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the biindenyl structure can interact with biological macromolecules, potentially affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indene: The parent compound of 3H,3’H-(1,1’)Biindenyl, consisting of a single indene unit.
Naphthalene: A similar aromatic hydrocarbon with a fused ring structure.
Biphenyl: Another compound with two aromatic rings connected by a single bond.
Uniqueness
3H,3’H-(1,1’)Biindenyl is unique due to its biindenyl structure, which imparts distinct chemical and physical properties. Unlike indene, which has a single ring, 3H,3’H-(1,1’)Biindenyl has two connected rings, providing additional sites for chemical modification. Compared to naphthalene and biphenyl, the biindenyl structure offers different electronic and steric properties, making it valuable in specific applications.
Propriétés
Numéro CAS |
7530-35-0 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
3-(3H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
Clé InChI |
WUCGLJIGGDJNCY-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C21)C3=CCC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
